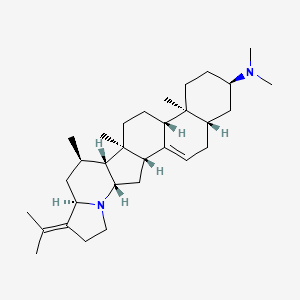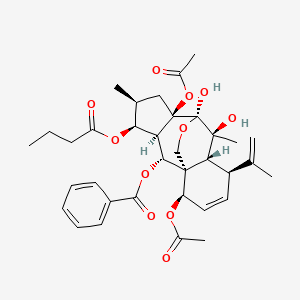
Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential applications . It is a derivative of benzamide and pyrrolopyridine .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The exact process can vary depending on the specific requirements of the synthesis . The synthesis process is designed to ensure the correct formation of the benzamide and pyrrolopyridine components .Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its benzamide and pyrrolopyridine components . The exact structure can vary depending on the specific synthesis process used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control to ensure the correct formation of the benzamide and pyrrolopyridine components . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . These properties can influence its behavior in biological systems and its suitability for certain applications .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Multi-Stimuli Response
Benzamide derivatives, including those similar to the compound , exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds demonstrate multi-stimuli responsive behaviors, which can be used in material science and sensor technology. The properties are influenced by the polarity of solvents, and the compounds show mechanochromic properties (Srivastava et al., 2017).
Synthesis Process Improvements
Research into benzamide derivatives includes improving synthesis processes. For instance, studies have shown that 2-hydroxy-N-(pyridin-4-yl)benzamide can be synthesized with high yield under catalytic action, demonstrating the feasibility of efficient and controllable synthesis methods (Dian, 2010).
Potential Antipsychotic Agents
Certain benzamide derivatives have been evaluated as potential antipsychotic agents. These compounds, including similar structures to the compound of interest, have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for antagonizing specific responses in mice, indicating potential applications in psychiatric medication (Norman et al., 1996).
Catalysis and C-H Bond Activation
Benzamide derivatives are also significant in catalysis, particularly in reactions involving C-H bond activation. They have been used in ruthenium-catalyzed oxidative annulation reactions, showing a wide range of substrate scope and high regioselectivity in the case of unsymmetrical alkynes. This highlights their role in synthetic chemistry, especially in the creation of complex organic molecules (Sagara et al., 2019).
Electrophoretic Separation in Pharmaceutical Analysis
In pharmaceutical analysis, benzamide derivatives are used in capillary electrophoretic separation. This method is effective for separating complex mixtures, which is crucial in quality control and the development of pharmaceuticals (Ye et al., 2012).
Histone Deacetylase Inhibition for Cancer Treatment
Benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been studied as histone deacetylase (HDAC) inhibitors. These compounds exhibit promising antitumor activity, highlighting their potential use in cancer therapy (Zhou et al., 2008).
Fungicidal Activity and Agrochemical Research
Some benzamide derivatives have shown high fungicidal activity, indicating their potential application in agrochemicals. Functionalization of these compounds can lead to new materials with specific agricultural applications (Minakata et al., 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQESWQPZIAGP-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-((1R)-1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, hydrochloride (1:1) | |
CAS RN |
471843-75-1 |
Source


|
| Record name | Y-39983 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-39983 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)






![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)



![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

